molecular formula C21H23N3O3S B2804201 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1251696-91-9

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2804201
CAS RN: 1251696-91-9
M. Wt: 397.49
InChI Key: JEKDTULQDHIYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds often involves their synthesis and characterization, setting the foundation for further biological and chemical property evaluation. For example, studies have demonstrated the synthesis of various benzimidazole derivatives with potential anti-inflammatory, antimycotic, and anti-leishmanial activities (R. Kalsi et al., 1990; Tanvir Hussain et al., 2016). These studies underscore the versatility of the benzimidazole core in medicinal chemistry, offering insights into the structure-activity relationship that can inform the development of novel therapeutics.

Biological Activities

Benzimidazole derivatives, including those with azetidinone components, have been investigated for a range of biological activities. This includes antimicrobial, anticancer, and enzyme inhibition properties, highlighting the compound's potential as a pharmacophore for developing new drugs (S. Adnan et al., 2014; G. Roman et al., 2010). The antimicrobial and antifungal activities of such compounds are particularly noteworthy, offering a basis for developing new treatments against resistant strains of bacteria and fungi.

Catalysis and Chemical Transformations

Some studies explore the use of benzimidazole derivatives in catalysis, demonstrating their utility in facilitating chemical transformations. For example, the catalytic oxidation of alcohols to ketones using benzimidazole-based catalysts presents an efficient method for synthesizing valuable chemical intermediates (Sheng-Gui Liu et al., 2017). These findings highlight the broader chemical applications of such compounds beyond their biological activity.

properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(2)28(26,27)17-9-7-15(8-10-17)11-20(25)24-12-16(13-24)21-22-18-5-3-4-6-19(18)23-21/h3-10,14,16H,11-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDTULQDHIYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

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